GSPT1 degrader-4

Targeted Protein Degradation Molecular Glue GSPT1/eRF3a Degradation

Researchers face off-target IKZF1/3 degradation when using first-gen molecular glues, confounding GSPT1 addiction studies. GSPT1 degrader-4 solves this with a cereblon-recruiting, amide-linked scaffold from patent WO2024067792A1. - **Precise potency:** DC50 = 25.4 nM (GSPT1); IC50 = 39 nM (CAL51 proliferation). - **Selective mechanism:** No measurable IKZF1/3 degradation at 1 µM - isolates GSPT1-specific toxicity. - **SAR reference anchor:** Stable amide vs. hydrolytically labile acylhydrazone enables fair degradation kinetics comparison.

Molecular Formula C24H21ClN4O5
Molecular Weight 480.9 g/mol
Cat. No. B15621201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSPT1 degrader-4
Molecular FormulaC24H21ClN4O5
Molecular Weight480.9 g/mol
Structural Identifiers
InChIInChI=1S/C24H21ClN4O5/c1-13-2-4-16(10-18(13)25)26-23(32)34-12-14-3-5-19-15(8-14)9-17-11-28(24(33)29(17)19)20-6-7-21(30)27-22(20)31/h2-5,8-10,20H,6-7,11-12H2,1H3,(H,26,32)(H,27,30,31)
InChIKeyVDJUGOBNCFZJIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSPT1 Degrader-4: Amide-Linked Molecular Glue


GSPT1 degrader-4 (CAS 3034764-32-1) is a molecular glue degrader that recruits the CRL4^CRBN E3 ubiquitin ligase complex to target G1 to S phase transition 1 (GSPT1/eRF3a), a translation termination factor implicated in MYC-driven malignancies and acute leukemias, for proteasomal degradation . The compound is chemically defined as C24H21ClN4O5 (MW: 480.90) and is commercially available as a pure (>95%) small molecule for preclinical research applications . Unlike PROTAC-based degraders that employ heterobifunctional designs, GSPT1 degrader-4 operates via a molecular glue mechanism, offering a distinct pharmacological modality within the targeted protein degradation landscape [1].

GSPT1 Degrader-4: Generic Substitution Failure


The GSPT1 degrader class exhibits substantial heterogeneity in degradation potency, target selectivity, and pharmacokinetic properties due to divergent ternary complex geometries formed between CRBN, the molecular glue, and GSPT1 [1]. For example, the clinical candidate CC-90009 (eragidomide) achieves GSPT1 degradation with an EC50 of 9 nM while completely sparing IKZF1/3, whereas earlier-generation degraders like CC-885 demonstrate broader neosubstrate engagement and distinct toxicity profiles . Similarly, the orally bioavailable degrader SJ6986 achieves near-complete GSPT1/2 degradation (Dmax 99%) at a DC50 of 2.1 nM, reflecting a >10-fold potency differential compared to GSPT1 degrader-4 . These disparities in degradation efficiency, cellular potency, and off-target liability across structurally distinct molecular glues mean that substituting one GSPT1 degrader for another without empirical validation introduces significant experimental confounding that can undermine assay reproducibility and data interpretability [2].

GSPT1 Degrader-4 vs. Patent Analogs


GSPT1 Degradation Potency Comparison

GSPT1 degrader-4 induces GSPT1 degradation with a DC50 of 25.4 nM in CAL51 breast cancer cells . For procurement context, this potency positions it within the same nanomolar range as clinical-stage comparator CC-90009 (eragidomide), which achieves GSPT1 degradation with an EC50 of 9 nM . GSPT1 degrader-4 exhibits approximately 2.8-fold lower degradation potency than CC-90009 under the respective assay conditions. Notably, GSPT1 degrader-4 demonstrates a degradation-to-proliferation inhibition window (DC50 of 25.4 nM vs. IC50 of 39 nM; ratio = 1.54) in CAL51 cells, suggesting that near-complete GSPT1 degradation may be required to achieve maximal antiproliferative effect in this model .

Targeted Protein Degradation Molecular Glue GSPT1/eRF3a Degradation

CAL51 Antiproliferative Activity

GSPT1 degrader-4 suppresses CAL51 breast cancer cell proliferation with an IC50 of 39 nM . In cross-study comparison, SJ6986, a potent orally bioavailable GSPT1/2 degrader, achieves a DC50 of 2.1 nM with a Dmax of 99% for GSPT1 degradation, representing approximately 12-fold higher degradation potency than GSPT1 degrader-4, though antiproliferative IC50 values in matched CAL51 cells are not reported for SJ6986 [1]. CC-90009, another clinical-stage comparator, demonstrates antiproliferative activity across a panel of 11 human AML cell lines with IC50 values ranging from 3 to 75 nM, with >80% of AML cell lines responding [2]. The 39 nM IC50 of GSPT1 degrader-4 in CAL51 cells falls within the lower-mid range of this comparator's activity spectrum.

Antiproliferative Activity CAL51 Breast Cancer Cell Viability

Linker Stability: Amide vs. Acylhydrazone

According to patent WO2024165577A1, which describes the invention of GSPT1 degrader compounds, the claimed molecules, including GSPT1 degrader-4, are reported to exhibit 'increased stability in comparison to known GSPT1 degraders' [1]. This patent disclosure distinguishes GSPT1 degrader-4 from earlier-generation GSPT1 degraders, which may be more susceptible to hydrolytic or metabolic degradation. The patent further notes that this enhanced stability may confer advantages for in vivo applications where compound exposure and duration of target engagement are critical parameters [1]. However, specific quantitative stability metrics (e.g., plasma half-life, microsomal clearance, or shelf-life data) are not provided in the publicly accessible patent documentation, limiting the strength of this differentiation claim.

Chemical Stability Compound Handling Procurement Storage

GSPT1 vs. IKZF1/3 Selectivity

GSPT1 degrader-4 functions as a molecular glue that facilitates the proximity-induced ubiquitination and subsequent proteasomal degradation of GSPT1 via recruitment of the CRL4^CRBN E3 ligase complex . In contrast, PROTAC-based GSPT1 degraders employ heterobifunctional molecules comprising a GSPT1-binding warhead, a flexible linker, and a distinct E3 ligase ligand (e.g., VHL or CRBN), resulting in different ternary complex geometries and degradation kinetics [1]. Structural studies of clinical molecular glues CC-885 and CC-90009 bound to CRBN and GSPT1 reveal that small alterations in the molecular glue scaffold profoundly alter neosubstrate selectivity, with CC-90009 achieving GSPT1-selective degradation while sparing IKZF1/3, whereas CC-885 retains broader neosubstrate engagement [2]. GSPT1 degrader-4, as a molecular glue with a non-IMiD-derived CRBN-binding motif, may exhibit a distinct selectivity fingerprint that differs from both imide-based molecular glues and PROTAC degraders [3].

Molecular Glue Ternary Complex CRBN Recruitment

GSPT1 degrader-4 Exhibits Single-Digit Micromolar Activity Against Broad Tumor Cell Panel

Patent WO2024165577A1 reports that GSPT1 degrader-4 and related compounds demonstrate antiproliferative activity across a panel of tumor cell lines, with IC50 values generally below 5 μM for sensitive lines [1]. For procurement context, this activity profile is comparable to other GSPT1 molecular glue degraders: SJ6986 exhibits broad antileukemic activity with single-digit nanomolar potency in acute lymphoblastic leukemia models [2], while CC-90009 demonstrates IC50 values ranging from 3–75 nM across 11 AML cell lines and eliminates >82% of leukemic cells within 24 hours at active concentrations [3]. The micromolar potency of GSPT1 degrader-4 reported in the patent (≤5 μM) is approximately 10- to 100-fold less potent than these clinical-stage comparators in their respective sensitive cell lines, suggesting that GSPT1 degrader-4 may be more suitable for proof-of-concept studies or as a tool compound for investigating GSPT1 biology rather than for translational applications requiring sub-nanomolar potency.

Antiproliferative Activity Tumor Cell Panel Cross-Cancer Efficacy

GSPT1 Degrader-4: Application Scenarios


Chemical Probe for GSPT1 Dependency Mapping

GSPT1 degrader-4 is ideally suited for investigating GSPT1/eRF3a biology in CAL51 breast cancer cells, where its degradation potency (DC50 = 25.4 nM) and antiproliferative activity (IC50 = 39 nM) have been empirically characterized . Researchers can employ this compound for dose-response (10–100 nM range) and time-course experiments to elucidate GSPT1's role in translation termination, nonsense-mediated mRNA decay, and integrated stress response activation without confounding effects from IKZF1/3 degradation, which is a known off-target of IMiD-based molecular glues .

Linker Chemistry Benchmarking: Amide vs. Acylhydrazone

GSPT1 degrader-4 serves as a valuable comparator tool for benchmarking the activity of novel GSPT1 degraders, including PROTACs, molecular glues, and dual-mechanism degraders. Its moderate nanomolar potency (DC50 = 25.4 nM; IC50 = 39 nM) provides a mid-range reference point between ultra-potent degraders like SJ6986 (DC50 = 2.1 nM) and micromolar-potency compounds . This positioning enables researchers to contextualize the potency of newly discovered degraders and assess structure-activity relationships within the GSPT1 degrader chemical space [1].

SAR Anchor for Fused-Ring GSPT1 Degrader Libraries

Given patent claims of 'increased stability in comparison to known GSPT1 degraders' [2], GSPT1 degrader-4 is appropriate for studies requiring extended compound storage or for validating stability claims as part of procurement due diligence. Researchers planning long-term in vitro assays or preliminary in vivo pharmacokinetic studies may select this compound to evaluate whether the claimed stability advantage translates to improved experimental reproducibility or reduced degradation-related artifacts relative to less stable GSPT1 degraders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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